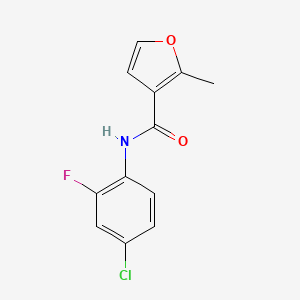
3-chloro-N-(2-chloro-5-nitrophenyl)benzamide
説明
3-chloro-N-(2-chloro-5-nitrophenyl)benzamide, also known as CCNB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CCNB is a member of the benzamide family, which is known for its therapeutic properties.
作用機序
The mechanism of action of 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide is not fully understood, but studies have suggested that it works by inhibiting the activity of DNA topoisomerase II. This enzyme is responsible for unwinding and rewinding DNA during replication and cell division. By inhibiting the activity of this enzyme, 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide can prevent the replication and division of cancer cells, leading to their death.
Biochemical and Physiological Effects
3-chloro-N-(2-chloro-5-nitrophenyl)benzamide has been shown to have several biochemical and physiological effects. Studies have shown that 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes that are involved in the apoptotic pathway. 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide has also been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. By inhibiting CDKs, 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide can induce cell cycle arrest and prevent the proliferation of cancer cells.
実験室実験の利点と制限
3-chloro-N-(2-chloro-5-nitrophenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide is also stable under a variety of conditions, making it suitable for long-term storage. However, 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide is also toxic to cells at high concentrations, which can limit its use in some assays.
将来の方向性
There are several future directions for the study of 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as viral infections. 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide has been shown to have antiviral activity against human cytomegalovirus, a common viral infection. Another direction is to investigate the use of 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide in combination with other cancer therapeutic agents, such as chemotherapy drugs. Studies have shown that 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide can enhance the activity of some chemotherapy drugs, leading to increased cancer cell death. Finally, there is a need for further studies to understand the mechanism of action of 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide and its potential side effects on normal cells.
Conclusion
In conclusion, 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide has been extensively studied for its potential as a cancer therapeutic agent, and it has shown promising results in inhibiting the growth and proliferation of cancer cells. 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide, including investigating its potential as a therapeutic agent for other diseases and understanding its mechanism of action and potential side effects.
科学的研究の応用
3-chloro-N-(2-chloro-5-nitrophenyl)benzamide has been extensively studied for its potential applications in the field of medicine. One of the most promising applications of 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide is its use as a cancer therapeutic agent. Studies have shown that 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide has also been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division.
特性
IUPAC Name |
3-chloro-N-(2-chloro-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-9-3-1-2-8(6-9)13(18)16-12-7-10(17(19)20)4-5-11(12)15/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXVZXKYNJGIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-chloro-5-nitrophenyl)benzamide | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![17-[(2-chlorobenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5850302.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5850303.png)
![4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5850311.png)

![2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol](/img/structure/B5850325.png)
![2-(4-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5850336.png)
![N-[2-oxo-2-{2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5850346.png)
![4-amino-N'-[3-(2-propyn-1-yloxy)benzylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5850353.png)



![2-{[(cyclohexylamino)carbonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5850394.png)
![3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5850402.png)